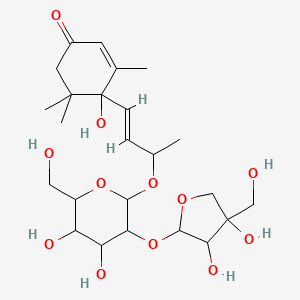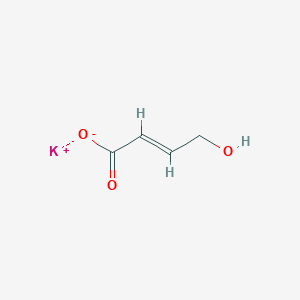
Potassium 4-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a potassium salt of 4-hydroxybut-2-enoic acid and is commonly employed as a preservative in food, cosmetics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxybut-2-enoate can be synthesized through the reaction of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide in water. The reaction mixture is stirred at 100°C for 2 hours, then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the compound .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing 4-hydroxybut-2-enoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the solid potassium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in studies related to microbial inhibition and preservation of biological samples.
Medicine: Investigated for its potential antimicrobial properties and use in pharmaceutical formulations.
Industry: Widely used as a preservative in food, cosmetics, and personal care products
Mécanisme D'action
Potassium 4-hydroxybut-2-enoate exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and bacteria. It disrupts the cell membrane integrity and interferes with the metabolic processes of microorganisms, leading to their death. The compound targets the cell membrane and metabolic pathways involved in energy production and nutrient transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4-hydroxybut-2-enoate: Similar in structure but with sodium as the counterion.
Calcium 4-hydroxybut-2-enoate: Similar in structure but with calcium as the counterion.
4-Hydroxybut-2-enoic acid: The parent acid form without the potassium ion.
Uniqueness
Potassium 4-hydroxybut-2-enoate is unique due to its high solubility in water and its effectiveness as a preservative at low concentrations. It is preferred over other salts due to its stability and ease of handling in various applications.
Propriétés
Formule moléculaire |
C4H5KO3 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
potassium;(E)-4-hydroxybut-2-enoate |
InChI |
InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1/b2-1+; |
Clé InChI |
VBFBNWBLZDDJAF-TYYBGVCCSA-M |
SMILES isomérique |
C(/C=C/C(=O)[O-])O.[K+] |
SMILES canonique |
C(C=CC(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


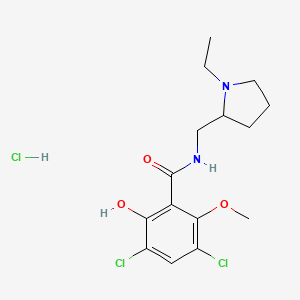
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
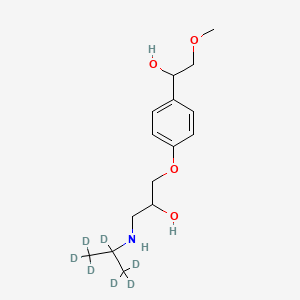
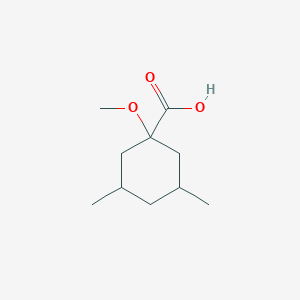
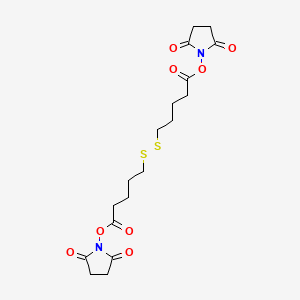
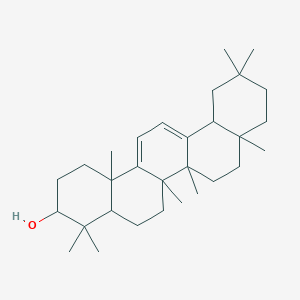
![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)

![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)
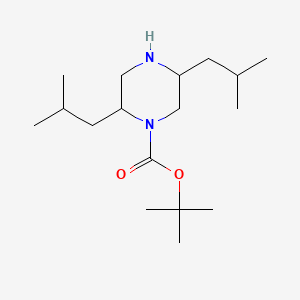
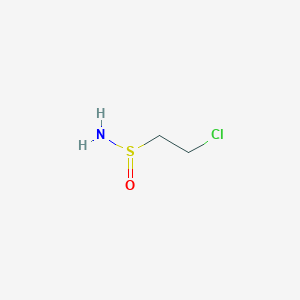
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
